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Compound of Interest

Compound Name: Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408

An In-depth Technical Guide to Methyl 3-amino-6-bromopicolinate: Structure, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-amino-6-
bromopicolinate, a key heterocyclic building block in modern organic synthesis. Designed for
researchers, medicinal chemists, and professionals in drug development, this document delves
into the molecule's structural characteristics, provides a detailed and validated synthetic
protocol, elucidates the underlying reaction mechanism, and explores its significant
applications.

Core Compound Profile: Methyl 3-amino-6-
bromopicolinate

Methyl 3-amino-6-bromopicolinate is a substituted pyridine derivative, specifically a
picolinate, which is an ester of picolinic acid. Its unique arrangement of an amino group, a
bromine atom, and a methyl ester on the pyridine core makes it a highly versatile and valuable
intermediate for creating more complex molecular architectures.[1][2]

1.1. Chemical Structure and ldentifiers

o |[UPAC Name: methyl 3-amino-6-bromopyridine-2-carboxylate[1]
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o CAS Number: 866775-09-9

e Molecular Formula: C7H7BrN202[1]

e Molecular Weight: 231.05 g/mol [1]

e SMILES: COC(=0)clc(ccc(nl)Br)N[3]

e InChl Key: FETASVOVQOWEBL-UHFFFAOYSA-N
1.2. Physicochemical Properties

The compound's physical and chemical properties are critical for its handling, storage, and
application in synthesis. It is typically a solid at room temperature.

Property Value Source(s)
Physical Form Solid

Purity >97% [4]

Boiling Point 333.4£37.0 °C (Predicted) [5]

Density 1.662+0.06 g/cm3 (Predicted) [5]

2-8°C, Keep in dark place,
Storage Conditions inert atmosphere, protect from [4]
light

Synthesis of Methyl 3-amino-6-bromopicolinate

The synthesis of this compound is a well-defined process, primarily involving the regioselective
bromination of a commercially available precursor. The following protocol is based on
established and reproducible methods.[6]

2.1. Synthetic Workflow Overview

The synthesis is achieved via an electrophilic aromatic substitution reaction. The starting
material, Methyl 3-aminopyridine-2-carboxylate, is subjected to bromination to yield the target
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compound. The amino group at the C-3 position is a strong activating group, which directs the
incoming electrophile (bromine) to the C-6 position (para to the amine), thus ensuring high
regioselectivity.

Starting Material

(Methyl 3-aminopyridine-2-carboxylate)

Br2, H2SO4, Acetic Acid, H20
Room Temperature, 4h

Reaction Step

Bromination

Aqueous work-up (NaOH)
Extraction (Ethyl Acetate)
Purification (Chromatography)

Final Broduct

y
(Methyl 3-amino-6-bromopico|inate)

Click to download full resolution via product page
Caption: Synthetic workflow for Methyl 3-amino-6-bromopicolinate.
2.2. Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate from
Methyl 3-aminopyridine-2-carboxylate.[6]

Materials:
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o Methyl 3-aminopyridine-2-carboxylate (1 equivalent)
o Water (H20)

e 2M Sulfuric Acid (H2S0a4)

e Bromine (Brz2) (1 equivalent)

» Acetic Acid

¢ 2N Sodium Hydroxide (NaOH) solution
o Ethyl Acetate

e Anhydrous Sodium Sulfate (NazSOa)
 Silica Gel for column chromatography
¢ Dichloromethane (DCM)

Procedure:

» Dissolution: In a suitable reaction vessel, dissolve Methyl 3-aminopyridine-2-carboxylate (17
g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL). Stir at
room temperature until a clear solution is obtained. The acidic medium protonates the
pyridine nitrogen, increasing solubility and activating the ring for electrophilic attack.

e Bromination: Prepare a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL).
Add this solution dropwise to the reaction mixture over a period of 30-60 minutes. The slow
addition is crucial to control the reaction exotherm and prevent the formation of
polybrominated byproducts.

o Reaction: Stir the reaction mixture at room temperature for 4 hours after the addition is
complete. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-
MS).

e Quenching and Neutralization: Upon completion, carefully adjust the pH of the reaction
mixture to ~6 using a 2N aqueous sodium hydroxide solution. This step neutralizes the
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excess acid and quenches any unreacted bromine.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase twice
with ethyl acetate. The organic product will partition into the ethyl acetate layer.

e Drying and Concentration: Combine the organic layers and dry over anhydrous sodium
sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced
pressure to yield the crude product.

« Purification: Purify the crude solid by silica gel column chromatography using
dichloromethane as the eluent to afford the final product, Methyl 3-amino-6-bromopyridine-2-
carboxylate, as a white solid (typical yield: ~74%).[6]

Reaction Mechanism: Electrophilic Aromatic
Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution on a highly
activated pyridine ring. The interplay between the activating amino group and the deactivating
ester group dictates the outcome.

Causality Behind Regioselectivity:

o Activating Group: The amino group at the C-3 position is a powerful electron-donating group.
Through resonance, it significantly increases the electron density at the C-2, C-4, and C-6
positions, making them susceptible to electrophilic attack.

o Deactivating Group: The methyl carboxylate group at the C-2 position is an electron-
withdrawing group, which deactivates the ring towards electrophilic substitution.

» Steric Hindrance: The position ortho to the amine (C-4) is sterically less hindered than the C-
2 position, which is flanked by the bulky ester group.

» Directing Effect: The C-6 position is para to the strongly activating amino group, making it the
most electronically enriched and sterically accessible site for the electrophile (Br*). This
results in the highly selective formation of the 6-bromo isomer.
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Step 1: Electrophile Attack Step 2: Rearomatization Step 3: Product Formation

+ y . .
Pyridine Ring Attack by Br* at C-6 Sigma Complex (Resonance Stabilized) Base abstracts proton Loss of Proton (H*) Ring Aromaticity Restored Final Product
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Caption: Mechanism of electrophilic bromination on the picolinate ring.

Applications in Research and Development

Methyl 3-amino-6-bromopicolinate is not an end-product but a crucial starting point for
synthesizing a wide array of functional molecules.

o Pharmaceutical Development: It serves as a foundational scaffold for building complex
molecules with potential therapeutic value. Its derivatives are investigated as lead
compounds in drug discovery programs, particularly in the fields of antimicrobial and
anticancer research.[1]

e Agrochemicals: The structural motif of this compound is utilized in the development of novel
pesticides and herbicides, where modifications can tune the biological activity for crop
protection.[1][2]

e Organic Synthesis Intermediate: As a bifunctional molecule (containing both an amine and a
reactive bromine), it allows for sequential and diverse chemical modifications. The bromine
atom can be readily displaced via nucleophilic substitution or participate in cross-coupling
reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can undergo acylation or
alkylation.[1]

e Proteomics Research: The compound is classified as a biochemical reagent that can be
used as a biological material in life science research, with specific applications noted in the
field of proteomics.[1][7]

Safety and Handling
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Proper handling of Methyl 3-amino-6-bromopicolinate is essential in a laboratory setting.
Users should consult the Safety Data Sheet (SDS) before use.

» Signal Word: Warning

e Hazard Statements:

[¢]

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.

[¢]

[e]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1389408#methyl-3-amino-6-bromopicolinate-
structure-and-synthesis-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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